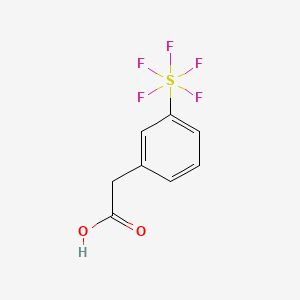![molecular formula C12H25N3O B1401449 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide CAS No. 1421769-45-0](/img/structure/B1401449.png)
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide
概要
説明
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an amino group, which is further connected to a propanamide moiety. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine: This intermediate is synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions.
化学反応の分析
Types of Reactions
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form hydroxylamines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Alkylated Derivatives: Formed through substitution reactions at the amino group.
科学的研究の応用
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide.
4-Amino-2,2,6,6-Tetramethylpiperidine: Another related compound with similar structural features.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A derivative used in polymer chemistry.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a propanamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological molecules and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-11(2)7-9(8-12(3,4)15-11)14-6-5-10(13)16/h9,14-15H,5-8H2,1-4H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBCWPUPQMRABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)




